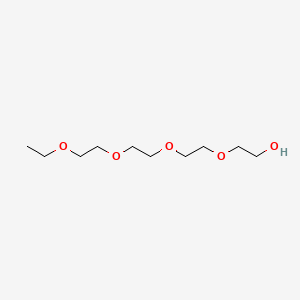

1,1,1-Trifluoroethyl-PEG4-alcohol

Description

The exact mass of the compound 3,6,9,12-Tetraoxatetradecan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAKOUPXIUWZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029274 | |

| Record name | Tetraethylene glycol monoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5650-20-4 | |

| Record name | Tetraethylene glycol monoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol monoethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol monoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY110M1BA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetraethylene Glycol Monoethyl Ether: A Technical Overview of its Physical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of tetraethylene glycol monoethyl ether. The information is compiled to support research, development, and application of this versatile solvent and chemical intermediate, with a particular focus on its emerging role in pharmaceutical sciences.

Core Physical and Chemical Properties

Tetraethylene glycol monoethyl ether, also known as ethyltetraglycol, is a high-boiling, colorless liquid with a mild odor.[1] Its chemical structure, consisting of a tetraethylene glycol backbone with a terminal ethyl ether group, imparts a unique combination of hydrophilicity and hydrophobicity, making it an excellent solvent for a wide range of substances.[]

Summary of Physical Properties

The following tables summarize the key physical and chemical properties of tetraethylene glycol monoethyl ether.

| Identifier | Value | Source |

| IUPAC Name | 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | [3] |

| CAS Number | 5650-20-4 | [] |

| Molecular Formula | C10H22O5 | [] |

| Molecular Weight | 222.28 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [1][4] |

| Physical Property | Value | Conditions | Source |

| Boiling Point | 302.2 °C | at 760 mmHg | [] |

| Melting Point | Not available | - | |

| Density | 1.026 g/cm³ | - | [] |

| Viscosity | Viscous liquid (quantitative data not available) | - | [1][4] |

| Refractive Index | ~1.438 (for Triethylene glycol monoethyl ether) | at 20 °C | [5] |

| Flash Point | > 110 °C | Closed cup | [6] |

| Solubility | Soluble in water and most organic solvents | - | [4] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the application of tetraethylene glycol monoethyl ether in various fields. Standard methodologies for measuring key parameters are outlined below.

Density Measurement

The density of glycol ethers can be precisely determined using a vibrating-tube densimeter . This method is based on the principle that the natural frequency of a vibrating U-shaped tube is dependent on the mass of the fluid it contains.

Methodology:

-

Calibration: The instrument is calibrated using two fluids of known density, typically dry air and deionized, degassed water, at the desired temperature and atmospheric pressure.

-

Sample Introduction: The sample, tetraethylene glycol monoethyl ether, is injected into the clean, dry vibrating tube, ensuring no air bubbles are present.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's temperature-controlled environment.

-

Frequency Measurement: The resonant frequency of the vibrating tube containing the sample is measured.

-

Density Calculation: The density of the sample is calculated from the measured frequency and the calibration constants.

Viscosity Measurement

The viscosity of glycol ethers can be determined using a capillary viscometer , such as an Ubbelohde viscometer. This method measures the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter under a known pressure.

Methodology:

-

Viscometer Selection: An appropriate Ubbelohde viscometer is selected based on the expected viscosity of the sample.

-

Sample Loading: A precise volume of tetraethylene glycol monoethyl ether is introduced into the viscometer.

-

Temperature Control: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Flow Time Measurement: The liquid is drawn up into the timing bulb, and the time taken for the meniscus to pass between two marked points is accurately measured.

-

Viscosity Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Application in Drug Development: PROTACs

Tetraethylene glycol monoethyl ether is increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

The tetraethylene glycol monoethyl ether moiety serves as a flexible and hydrophilic linker, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: PROTAC Mechanism of Action.

Safety and Handling

Tetraethylene glycol monoethyl ether is classified as causing serious eye irritation.[3] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 3. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Tetraethylene glycol monoethyl ether CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Tetraethylene Glycol Monoethyl Ether, a key building block in modern pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identifiers and Properties

Tetraethylene Glycol Monoethyl Ether is a hydrophilic polyethylene glycol (PEG) derivative widely utilized for its properties as a flexible linker. Its fundamental chemical data are summarized below.

| Property | Value |

| CAS Number | 5650-20-4 |

| Molecular Weight | 222.28 g/mol [1][] |

| Molecular Formula | C₁₀H₂₂O₅[] |

| IUPAC Name | 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol[1][] |

| Synonyms | Ethyl-PEG4-alcohol, 3,6,9,12-Tetraoxatetradecan-1-ol[1] |

| Appearance | Liquid[] |

| Boiling Point | 302.2 °C at 760 mmHg |

| Density | 1.045 g/cm³ |

| Solubility | Miscible with water |

Application in Drug Development: The PROTAC Linker

Tetraethylene glycol monoethyl ether, often referred to as Ethyl-PEG4-alcohol in this context, serves as a flexible PEG4 linker in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[3]

A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase ligand, and a linker that connects the two. The linker's length and composition are critical for the PROTAC's efficacy. PEG linkers, such as this one, are highly valued because they can enhance the solubility and cell permeability of the PROTAC molecule, while providing the necessary flexibility to allow for the optimal formation of a stable ternary complex between the target protein and the E3 ligase.[4]

Experimental Protocols: Representative Synthesis of a BRD4-Targeting PROTAC

While specific protocols are proprietary or publication-specific, the following is a representative, multi-step methodology for the synthesis of a PROTAC targeting the BRD4 protein, using Tetraethylene Glycol Monoethyl Ether as the linker. This protocol employs common and robust chemical transformations, such as "click chemistry."

Objective: To synthesize a BRD4-targeting PROTAC by sequentially attaching a BRD4 ligand (warhead) and an E3 ligase ligand (e.g., a derivative of pomalidomide) to the Ethyl-PEG4-alcohol linker.

Materials:

-

Tetraethylene glycol monoethyl ether (Ethyl-PEG4-alcohol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium azide (NaN₃)

-

An alkyne-functionalized BRD4 ligand (e.g., an analogue of JQ1)

-

An azide-functionalized pomalidomide derivative (for CRBN E3 ligase)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), water, t-butanol)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Methodology:

Step 1: Functionalization of the Linker

-

Tosylation of the Terminal Hydroxyl Group:

-

Dissolve Tetraethylene glycol monoethyl ether (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add p-Toluenesulfonyl chloride (1.2 eq) and a suitable base (e.g., triethylamine, 1.5 eq) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tosylated linker by column chromatography.

-

-

Azidation of the Tosylated Linker:

-

Dissolve the purified tosylated linker (1.0 eq) in DMF.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the complete consumption of the starting material.

-

After cooling, dilute the mixture with water and extract the product with a suitable solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide-functionalized linker (Azido-PEG4-ethyl ether).

-

Step 2: PROTAC Assembly via Click Chemistry

-

First Conjugation (Linker to Warhead):

-

This protocol assumes a pre-synthesized alkyne-functionalized BRD4 ligand.

-

Dissolve the Azido-PEG4-ethyl ether linker (1.1 eq) and the alkyne-functionalized BRD4 ligand (1.0 eq) in a mixture of t-butanol and water.

-

Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC to yield the BRD4 ligand-linker conjugate.

-

-

Second Conjugation (PROTAC Final Assembly):

-

The protocol would be adapted here depending on the functional group of the E3 ligase ligand. For this representative example, we assume the first conjugation was with an azide-functionalized E3 ligase ligand and the second is with the alkyne-functionalized warhead.

-

Visualizations

The following diagrams illustrate the key logical and signaling pathways relevant to the application of Tetraethylene Glycol Monoethyl Ether in PROTAC development.

The BRD4 protein acts as an epigenetic reader, binding to acetylated histones on chromatin and recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[5] A BRD4-targeting PROTAC utilizes a linker, such as Tetraethylene Glycol Monoethyl Ether, to bring an E3 ubiquitin ligase into close proximity with the BRD4 protein. This induced proximity results in the poly-ubiquitination of BRD4, marking it for degradation by the proteasome.[3] The removal of BRD4 subsequently blocks the downstream signaling pathway, leading to reduced oncogene expression.

References

Solubility of tetraethylene glycol monoethyl ether in water and organic solvents.

An In-depth Technical Guide to the Solubility of Tetraethylene Glycol Monoethyl Ether

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of excipients like tetraethylene glycol monoethyl ether (TEGMEE) is paramount for formulation development. This technical guide provides a comprehensive overview of the solubility of TEGMEE in water and a range of common organic solvents.

Core Concepts of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Miscibility is a term used for liquids, referring to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[1][2] For the purposes of this guide, TEGMEE, a liquid at room temperature, will be discussed in terms of its miscibility with various liquid solvents.

Molecular Structure and its Influence on Solubility

Tetraethylene glycol monoethyl ether possesses a unique amphiphilic structure, incorporating both a polar hydroxyl group and ether linkages, as well as a nonpolar ethyl group. This dual nature is the primary determinant of its broad solvency. The ether groups and the terminal alcohol group can form hydrogen bonds with polar solvents, particularly water, leading to high solubility. The ethylene glycol chain and the terminal ethyl group contribute to its affinity for less polar organic solvents.

Solubility Data

The following table summarizes the available data on the miscibility of tetraethylene glycol monoethyl ether with water and various organic solvents.

| Solvent | Chemical Formula | Polarity | Miscibility with TEGMEE | Reference |

| Water | H₂O | Polar | Miscible | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | [5] |

| Methanol | CH₃OH | Polar Protic | Miscible | [5] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | [5] |

| General Polar Solvents | - | Polar | Generally Miscible | [5] |

| General Non-Polar Solvents | - | Non-Polar | Generally Miscible | [5] |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a single phase. "Soluble" in the context of DMSO indicates that TEGMEE dissolves in this solvent.

Experimental Protocols for Solubility Determination

The determination of solubility and miscibility can range from simple visual inspection to more complex analytical techniques.

Method 1: Visual Determination of Miscibility

This protocol is adapted from the ASTM D1722 standard for water miscibility of water-soluble solvents and can be applied to other organic solvents.[6][7]

Objective: To qualitatively determine if tetraethylene glycol monoethyl ether is miscible with a given solvent at a specific temperature.

Materials:

-

Tetraethylene glycol monoethyl ether

-

Solvent to be tested

-

Graduated cylinders or volumetric flasks (100 mL)

-

Constant temperature bath (optional, for non-ambient temperature measurements)

-

Pipettes

Procedure:

-

Ensure all glassware is clean and dry.

-

Measure 50 mL of tetraethylene glycol monoethyl ether and transfer it to a 100 mL graduated cylinder.

-

Measure 50 mL of the solvent to be tested.

-

Slowly add the solvent to the graduated cylinder containing the tetraethylene glycol monoethyl ether.

-

Stopper the cylinder and invert it ten times to ensure thorough mixing.

-

Place the cylinder on a flat surface and allow it to stand for 5 minutes.

-

Visually inspect the mixture against a dark background. The mixture should be free of any cloudiness, turbidity, or separation into layers.[2]

-

If the mixture is clear and homogenous, the two liquids are considered miscible.

Visual Miscibility Determination Workflow

Method 2: Quantitative Analysis by Gas Chromatography (GC)

For a precise quantification of solubility, especially in cases of partial miscibility, gas chromatography is a powerful tool.[8]

Objective: To quantitatively determine the concentration of tetraethylene glycol monoethyl ether in a solvent phase.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Appropriate capillary column (e.g., Rxi®-1301Sil MS)[9][10][11]

-

Tetraethylene glycol monoethyl ether (as a standard)

-

Solvent of interest

-

Volumetric flasks and pipettes for standard preparation

-

Vials for sample analysis

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of tetraethylene glycol monoethyl ether in a solvent in which it is known to be fully miscible (e.g., methanol). The concentration range of these standards should bracket the expected solubility.

-

Inject each standard into the GC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Prepare a saturated solution of tetraethylene glycol monoethyl ether in the solvent of interest. This can be achieved by adding an excess of TEGMEE to the solvent, agitating the mixture (e.g., using a shaker or vortex mixer) for a set period at a controlled temperature, and then allowing the phases to separate.

-

Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved TEGMEE is transferred.

-

-

Sample Analysis:

-

Inject the aliquot of the saturated solution into the GC under the same conditions as the standards.

-

Record the peak area for tetraethylene glycol monoethyl ether.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of tetraethylene glycol monoethyl ether in the injected sample based on its peak area. This concentration represents the solubility of TEGMEE in that solvent at the experimental temperature.

-

Quantitative Solubility Analysis by GC

Factors Influencing Solubility

Several factors can influence the solubility of tetraethylene glycol monoethyl ether:

-

Temperature: While many solids become more soluble in liquids with increasing temperature, the effect on liquid-liquid miscibility can be more complex. For some glycol ethers, an inverse relationship is observed where they become less soluble in water at higher temperatures.[3]

-

Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease the solubility of TEGMEE in a given solvent system by altering the polarity and intermolecular forces of the solution.

Conclusion

Tetraethylene glycol monoethyl ether is a versatile solvent that exhibits broad miscibility with water and a wide range of organic solvents. This property is a direct result of its amphiphilic molecular structure. For qualitative assessments of miscibility, a simple visual inspection method is often sufficient. For precise quantitative solubility data, analytical techniques such as gas chromatography are recommended. A thorough understanding of the solubility characteristics of TEGMEE is essential for its effective application in research, development, and various industrial processes.

References

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. Miscibility - Wikipedia [en.wikipedia.org]

- 3. Glycol Ethers Properties & Examples, Organic Solvents [sigmaaldrich.cn]

- 4. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]

- 5. inchem.org [inchem.org]

- 6. "ASTM D1722:2009 Test for Solvent Water Miscibility" [bsbedge.com]

- 7. store.astm.org [store.astm.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. gcms.cz [gcms.cz]

- 10. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 11. scientistlive.com [scientistlive.com]

Spectroscopic data (NMR, IR, Mass Spec) for tetraethylene glycol monoethyl ether.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylene glycol monoethyl ether (C10H22O5), a molecule of interest in various scientific and pharmaceutical applications. Due to the limited availability of directly published spectra for this specific compound, this guide presents expected data based on the analysis of closely related structures and general spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

Tetraethylene glycol monoethyl ether is a poly(ethylene glycol) derivative with the following structure:

IUPAC Name: 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol[1] Molecular Formula: C10H22O5[1] Molecular Weight: 222.28 g/mol [1] SMILES: CCOCCOCCOCCOCCO[1]

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tetraethylene glycol monoethyl ether. These values are inferred from data available for structurally similar compounds and are intended as a reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.19 | t | 3H | CH₃-CH₂-O- |

| ~3.40 | q | 2H | CH₃-CH₂-O- |

| ~3.55-3.75 | m | 16H | -O-CH₂-CH₂-O- |

| ~2.8 (broad) | s | 1H | -OH |

Note: The chemical shifts are approximate and are based on data for similar polyethylene glycol ethers. The broad singlet for the hydroxyl proton is characteristic and its position can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~15.2 | CH₃-CH₂-O- |

| ~61.7 | HO-CH₂- |

| ~66.8 | CH₃-CH₂-O- |

| ~70.4-70.7 | -O-CH₂-CH₂-O- (internal) |

| ~72.6 | -CH₂-CH₂-OH |

Note: The predicted chemical shifts are based on known values for ethylene glycol ethers and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (alcohol) |

| 2970-2850 | Strong | C-H Stretch (alkane) |

| 1150-1085 | Strong | C-O Stretch (ether) |

Note: The IR spectrum is expected to be dominated by the strong hydroxyl and ether stretching bands, characteristic of polyethylene glycol compounds.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 223 | [M+H]⁺ (if using soft ionization like ESI) |

| 222 | [M]⁺ (molecular ion, may be weak or absent in EI) |

| 45, 59, 73, 89, etc. | Characteristic repeating -(CH₂CH₂O)- fragment ions |

Note: Electron Ionization (EI) is expected to produce significant fragmentation, with a pattern of ions separated by 44 Da (the mass of an ethylene oxide unit). Soft ionization techniques like Electrospray Ionization (ESI) are more likely to show the protonated molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of tetraethylene glycol monoethyl ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For compounds with hydroxyl groups, DMSO-d₆ is often preferred as it allows for the observation of the -OH proton signal which may exchange with residual water in other solvents.[2]

-

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (~200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top, creating a thin liquid film between the plates.[3]

-

Ensure no air bubbles are trapped in the film.

2. Data Acquisition (FTIR):

-

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Alternative Method (Attenuated Total Reflectance - ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum. This method is often simpler and requires less sample preparation.[4]

Mass Spectrometry (MS)

1. Sample Introduction (for GC-MS with Electron Ionization):

-

Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph (GC) coupled to a mass spectrometer.

-

The GC will separate the sample from the solvent and introduce it into the ion source.

2. Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

-

This causes the molecules to ionize and fragment.

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and relationships.

Caption: Workflow for the spectroscopic analysis of tetraethylene glycol monoethyl ether.

Caption: The process of Electron Ionization Mass Spectrometry (EI-MS).

References

- 1. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

Purity Specifications for Research-Grade Tetraethylene Glycol Monoethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for research-grade tetraethylene glycol monoethyl ether (TEG-MEE). Ensuring high purity is critical for reliable and reproducible results in research and drug development applications, where impurities can lead to unwanted side reactions, altered biological activity, or inaccurate analytical results. This document outlines typical purity levels, potential impurities, and the analytical methodologies used to determine them.

Physicochemical Properties

Tetraethylene glycol monoethyl ether is a poly(ethylene glycol) (PEG) derivative commonly used as a solvent, surfactant, and linker in various scientific applications.[] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 5650-20-4[2] |

| Molecular Formula | C10H22O5[3] |

| Molecular Weight | 222.28 g/mol [3] |

| Appearance | Colorless to light yellow liquid[] |

| Boiling Point | 302.2 °C at 760 mmHg[] |

| Density | 1.026 g/cm³[] |

Purity Specifications

Research-grade TEG-MEE is expected to meet stringent purity requirements. The following table summarizes the recommended specifications for key quality attributes.

| Parameter | Specification |

| Purity (by GC) | ≥ 99.0% |

| Water Content (by Karl Fischer) | ≤ 0.1% |

| Peroxide Value | ≤ 1.0 meq/kg |

| Related Glycols (e.g., Triethylene Glycol Monoethyl Ether) | ≤ 0.5% |

Analytical Methodologies and Experimental Protocols

Accurate determination of purity and impurity levels requires specific and validated analytical methods. The following sections detail the experimental protocols for the key tests.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with flame ionization detection (GC-FID) is the primary method for assessing the purity of TEG-MEE and quantifying related impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.[4]

-

Column: An Agilent CP-Wax 57 CB, 0.53 mm x 25 m fused silica column with a film thickness of 0.5 µm is suitable for the separation of glycols.[5]

-

Carrier Gas: Helium or Nitrogen.[5]

-

Injector Temperature: 250 °C.[5]

-

Detector Temperature: 250 °C.[5]

-

Oven Temperature Program:

-

Initial Temperature: 100 °C

-

Ramp: 10 °C/min to 200 °C[5]

-

-

Sample Preparation: The sample is typically diluted in a suitable solvent like ethyl acetate before injection.[5]

-

Data Analysis: The peak area of each component is measured, and the purity is calculated based on the relative percentage of the total adjusted peak area, often using area normalization.[4]

GC Purity Analysis Workflow

Water Content by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate way to determine the water content in TEG-MEE. Both volumetric and coulometric methods can be used, with the latter being more suitable for very low water concentrations (<0.1%).[6][7]

Experimental Protocol (Volumetric Method):

-

Instrumentation: An automatic Karl Fischer titrator.

-

Reagents:

-

Procedure:

-

The titration vessel is filled with the solvent and pre-titrated to a dry endpoint.

-

A known weight of the TEG-MEE sample is injected into the vessel.[6][7]

-

The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.

-

The water content is calculated based on the volume of titrant consumed.

-

Karl Fischer Titration Workflow

Peroxide Value Determination

Glycol ethers can form peroxides upon storage, especially when exposed to air and light.[2] The peroxide value is a measure of the concentration of peroxides and is a critical safety and quality parameter.

Experimental Protocol (Iodometric Titration):

-

Reagents:

-

Solvent mixture (e.g., acetic acid/chloroform or isopropanol/acetic acid).

-

Saturated potassium iodide solution.

-

Standardized sodium thiosulfate solution (0.1 N or 0.01 N).

-

Starch indicator solution.

-

-

Procedure:

-

A known weight of the TEG-MEE sample is dissolved in the solvent mixture in an Erlenmeyer flask.

-

Saturated potassium iodide solution is added, and the mixture is allowed to react in the dark. The peroxides oxidize the iodide to iodine.

-

The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

-

Starch solution is added near the endpoint, and the titration is continued until the blue color disappears.

-

A blank titration is performed under the same conditions.

-

-

Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).[9]

Peroxide Value Determination Workflow

Impurity Profile

The primary impurities in research-grade TEG-MEE are typically water, peroxides, and other structurally related ethylene glycol ethers.

-

Water: Can be introduced during synthesis or from atmospheric moisture.

-

Peroxides: Formed by autoxidation of the ether linkages. The rate of formation can be accelerated by heat, light, and the presence of metal catalysts.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize peroxide formation.[2]

-

Related Glycols: These include lower and higher ethologs such as triethylene glycol monoethyl ether and diethylene glycol monoethyl ether. These can be present as byproducts from the ethoxylation process.

Storage and Handling

To maintain the high purity of research-grade TEG-MEE, proper storage and handling are essential.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2] To prevent peroxide formation, storage under an inert atmosphere like nitrogen is recommended.[2]

-

Handling: Use in a well-ventilated area and avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By adhering to these specifications and analytical procedures, researchers can ensure the quality and consistency of tetraethylene glycol monoethyl ether used in their critical applications.

References

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img.antpedia.com [img.antpedia.com]

- 5. agilent.com [agilent.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Determination of Water Content in Ethylene glycol Using Karl Fischer Titration [sigmaaldrich.com]

- 8. Solstice Research Chemicals [lab.solstice.com]

- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

Potential research applications of tetraethylene glycol monoethyl ether.

An In-depth Technical Guide to the Potential Research Applications of Tetraethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol monoethyl ether (TEGMEE), also known as ethyl-PEG4-alcohol, is a versatile oligoethylene glycol ether with a range of potential applications in pharmaceutical and biomedical research. Its unique physicochemical properties, including its amphiphilicity and biocompatibility, make it a valuable excipient in drug delivery systems, a flexible linker in novel therapeutic modalities, and a surface modification agent for nanomaterials. This guide provides a comprehensive overview of the current and potential research applications of TEGMEE, with a focus on its role in drug delivery, as a PROTAC linker, and in nanoparticle functionalization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of TEGMEE is essential for its effective application in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H22O5 | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| IUPAC Name | 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | [1] |

| Appearance | Clear, colorless to very slightly yellow liquid | [2] |

| Boiling Point | 158-160 °C (at 5 mmHg) | [2] |

| Density | ~1.045 g/mL at 25 °C | [2] |

| Water Solubility | Miscible | [2] |

| logP | -1.5 (at 20°C) | [2] |

Drug Delivery Applications

TEGMEE and its close structural analogs, such as diethylene glycol monoethyl ether (DEGEE, commercially known as Transcutol®), are of significant interest in the formulation of drug delivery systems for poorly water-soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4][5][6]

Self-Emulsifying Drug Delivery Systems (SEDDS)

TEGMEE can function as a cosurfactant or solubilizer in SEDDS.[7][8] These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9] The resulting small droplet size provides a large interfacial area for drug release and absorption, thereby enhancing the bioavailability of poorly soluble drugs.[10]

Quantitative Data from a Representative SEDDS Formulation (using DEGEE as an analog)

The following table presents data from a study on a self-microemulsifying drug delivery system (SMEDDS) for the poorly soluble drug tectorigenin, using Transcutol® HP (a high-purity grade of DEGEE) as the cosurfactant. The principles and formulation characteristics are applicable to systems containing TEGMEE.

| Parameter | Formulation Component/Value | Reference |

| Oil Phase | Capryol 90 | [11] |

| Surfactant | Cremophore RH40 | [11] |

| Cosurfactant | Transcutol HP (DEGEE) | [11] |

| Formulation Ratio (Oil:Surfactant:Cosurfactant) | 13:48:39 (w/w) | [11] |

| Drug Loading (Tectorigenin) | 20 mg/g | [11] |

| Droplet Size | Globular, homogeneous | [11] |

| In Vitro Drug Release (in 5 min) | > 90% | [11] |

| Absolute Oral Bioavailability Enhancement | 5-fold higher than crude drug | [11] |

Experimental Protocol: Formulation and Characterization of a SEDDS

This protocol outlines the general steps for preparing and evaluating a SEDDS, which can be adapted for formulations containing TEGMEE.

-

Screening of Excipients:

-

Determine the solubility of the drug in various oils, surfactants, and cosurfactants (including TEGMEE).

-

Select excipients that exhibit good solubilizing capacity for the drug.[12]

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Preparation of the SEDDS Formulation:

-

Accurately weigh the oil, surfactant, and TEGMEE (cosurfactant) according to the desired ratio determined from the phase diagram.

-

Mix the components until a clear, homogenous solution is formed.

-

Incorporate the drug into the mixture and stir until it is completely dissolved.[11]

-

-

Characterization of the SEDDS:

-

Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[14]

-

In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method). The release medium should simulate physiological conditions. Samples are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method (e.g., HPLC).[14][15]

-

Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[16]

-

Topical and Transdermal Delivery

Glycol ethers like DEGEE are known to act as penetration enhancers in topical and transdermal formulations.[2][12][17][18] They can improve the permeation of drugs through the skin by altering the properties of the stratum corneum. While specific studies on TEGMEE are limited, its structural similarity to DEGEE suggests its potential in this area.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes a typical in vitro skin permeation study using Franz diffusion cells.

-

Skin Preparation:

-

Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin).

-

Remove subcutaneous fat and hair.

-

Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

-

Permeation Study:

-

Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 37°C.

-

Apply the drug formulation containing TEGMEE to the skin surface in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

-

-

Sample Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.[19]

-

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][20][21] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

TEGMEE and its monomethyl ether analog are used as polyethylene glycol (PEG)-based linkers in the synthesis of PROTACs.[1][7][13][19][22][23] The linker plays a crucial role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers can improve the solubility and cell permeability of PROTACs.

Experimental Protocol: Synthesis of a TEGMEE-based PROTAC Linker Derivative

This protocol describes a general method for the derivatization of TEGMEE to be used as a PROTAC linker.

-

Tosylation of TEGMEE:

-

Dissolve TEGMEE in a suitable solvent (e.g., THF).

-

Cool the solution to 0°C and add a base (e.g., sodium hydroxide).

-

Add p-toluenesulfonyl chloride dropwise and stir the reaction mixture overnight at room temperature.

-

Work up the reaction to isolate the tosylated TEGMEE.[10]

-

-

Further Functionalization:

-

The tosylated TEGMEE can then be reacted with a nucleophile to introduce a functional group for conjugation to the target protein ligand or the E3 ligase ligand (e.g., an azide for click chemistry).

-

Nanoparticle Functionalization

The surface of nanoparticles can be functionalized with PEG chains (PEGylation) to improve their stability, reduce protein adsorption, and prolong their circulation time in the bloodstream.[24][25] Short-chain PEG derivatives like TEGMEE can be used to coat nanoparticles, providing a "stealth" effect that helps them evade the reticuloendothelial system.[14][20]

Experimental Protocol: Functionalization of Gold Nanoparticles with a TEGMEE Derivative

This protocol outlines the steps for coating gold nanoparticles with a thiol-derivatized TEGMEE.

-

Synthesis of Thiol-Derivatized TEGMEE:

-

Synthesize a thiol-terminated derivative of TEGMEE, for example, by reacting a tosylated TEGMEE with sodium hydrosulfide.[26]

-

-

Preparation of Gold Nanoparticles:

-

Synthesize gold nanoparticles by reducing a gold salt (e.g., gold chloride) with a reducing agent (e.g., sodium borohydride) in the presence of the thiol-derivatized TEGMEE.[20]

-

-

Characterization of Functionalized Nanoparticles:

-

Size and Morphology: Characterize the size and shape of the functionalized nanoparticles using transmission electron microscopy (TEM) and dynamic light scattering (DLS).[14]

-

Surface Chemistry: Confirm the presence of the TEGMEE coating using techniques such as X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR).[14]

-

In Vivo Half-Life: Inject the nanoparticles intravenously into an animal model and measure the concentration of the nanoparticles in the blood over time to determine their circulation half-life.[20]

-

Safety and Toxicology

The safety of excipients is a critical consideration in drug development. Glycol ethers as a class have been studied for their toxicological profiles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture:

-

Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of TEGMEE for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Data Analysis:

Conclusion

Tetraethylene glycol monoethyl ether is a promising molecule with diverse potential applications in pharmaceutical research, particularly in the fields of drug delivery, targeted protein degradation, and nanotechnology. Its favorable physicochemical properties make it a valuable tool for enhancing the solubility and bioavailability of poorly water-soluble drugs, constructing effective PROTACs, and improving the in vivo performance of nanoparticles. Further research into the specific applications and biological interactions of TEGMEE will undoubtedly expand its utility in the development of novel therapeutics and drug delivery systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. jrasb.com [jrasb.com]

- 4. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. pexacy.com [pexacy.com]

- 7. researchgate.net [researchgate.net]

- 8. journal-imab-bg.org [journal-imab-bg.org]

- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]

- 12. The effect of diethylene glycol monoethyl ether as a vehicle for topical delivery of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. targetmol.cn [targetmol.cn]

- 14. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug release mechanisms from ethylcellulose: PVA-PEG graft copolymer-coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physicochemical Characterization and Thermodynamic Studies of Nanoemulsion-Based Transdermal Delivery System for Fullerene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of diethylene glycol monoethyl ether on skin penetration ability of diclofenac acid nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 23. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Tetraethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradability and environmental impact of tetraethylene glycol monoethyl ether (CAS No. 5650-20-4). The information is compiled from a review of available literature, safety data sheets, and regulatory documents. It is intended to serve as a resource for researchers, scientists, and drug development professionals who may be working with or evaluating the environmental profile of this substance.

Executive Summary

Tetraethylene glycol monoethyl ether is a high-boiling-point, water-soluble liquid belonging to the glycol ether family. While specific experimental data on its ready biodegradability and aquatic toxicity are largely unavailable in the public domain, a review of data for structurally similar glycol ethers suggests that it is likely to be readily biodegradable and exhibit low toxicity to aquatic organisms. Its physicochemical properties indicate a low potential for bioaccumulation and atmospheric persistence. This guide presents the available data, highlights existing data gaps, and provides context through surrogate information from related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of tetraethylene glycol monoethyl ether is presented in Table 1. These properties are crucial for understanding its environmental fate and transport.

| Property | Value | Reference |

| CAS Number | 5650-20-4 | [1] |

| Molecular Formula | C10H22O5 | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 302.2 °C at 760 mmHg | [2] |

| Water Solubility | Soluble | [2] |

| log Kow (Octanol-Water Partition Coefficient) | -0.8 (Computed) | [1] |

Environmental Fate and Transport

The environmental fate of a chemical is governed by its physical and chemical properties. For tetraethylene glycol monoethyl ether, its high water solubility and low octanol-water partition coefficient suggest that if released into the environment, it will predominantly partition to the water and soil compartments.[2] Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant fate process.

Due to its high mobility in soil, there is a potential for it to leach into groundwater. However, this is likely to be mitigated by biodegradation. In the atmosphere, glycol ethers are expected to be degraded by photochemical reactions.[3]

Biodegradability

Information from related glycol ethers provides an indication of its likely behavior. Glycol ethers, as a chemical class, are generally considered to be readily biodegradable.[3][6] For instance, the OECD SIDS (Screening Information Data Set) for the high boiling ethylene glycol ethers category, which includes structurally similar compounds, indicates that these substances are expected to be biodegradable.[3]

Ecotoxicity

Comprehensive ecotoxicity data for tetraethylene glycol monoethyl ether from standardized tests on fish, daphnia, and algae are not available in the reviewed literature.[4]

To provide an indication of the potential ecotoxicity, data from structurally related glycol ethers can be considered (a "read-across" approach). The OECD SIDS for the diethylene glycol ethers category shows that for analogous substances, the acute toxicity to aquatic organisms is low, with LC50 and EC50 values typically exceeding 1000 mg/L.[7] Similarly, for the high boiling ethylene glycol ethers category, a low hazard potential is concluded.[3] A safety data sheet for the related compound tetraethyleneglycol monomethyl ether indicates a fish LC50 of > 10000 mg/L, suggesting very low toxicity.[8]

Table 2: Ecotoxicity Data for Structurally Similar Glycol Ethers (Surrogate Data)

| Substance | Test Organism | Endpoint | Value (mg/L) | Reference |

| Diethylene Glycol Ethers (Category) | Fish | LC50 | > 5000 | [7] |

| Diethylene Glycol Ethers (Category) | Invertebrates | EC50 | > 10,000 | [7] |

| Triethylene Glycol Monoethyl Ether | Fish (Pimephales promelas) | 96h LC50 | > 10,000 | |

| Triethylene Glycol Monoethyl Ether | Invertebrate (Daphnia magna) | 48h EC50 | 10,000 | |

| Triethylene Glycol Monoethyl Ether | Microorganisms | IC50 | > 10,000 | |

| Tetraethyleneglycol Monomethyl Ether | Fish (Brachydanio rerio) | 96h LC50 | > 10,000 | [8] |

Based on this surrogate data, it is anticipated that tetraethylene glycol monoethyl ether has a low potential for aquatic toxicity.

Experimental Protocols

Detailed experimental protocols for biodegradability and ecotoxicity studies specifically for tetraethylene glycol monoethyl ether are not available due to the lack of public data. However, this section outlines the standard methodologies for the key experiments that would be conducted.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This method is commonly used to assess the ready biodegradability of chemical substances.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial inoculum (e.g., activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured by a manometric device over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

Methodology:

-

Test Substance Preparation: The test substance is added to a mineral medium at a concentration that is not inhibitory to the microorganisms.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

-

Test Flasks: The test is run in sealed flasks connected to a respirometer to measure oxygen consumption. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Data Analysis: The cumulative oxygen consumption is recorded and used to calculate the percentage of biodegradation relative to the ThOD. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

Methodology:

-

Test Species: A standard fish species like Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) is used.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, dissolved oxygen).

-

Observation: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% of the test daphnids (EC50) over a 48-hour period.

Methodology:

-

Test Species: Daphnia magna is a commonly used crustacean for this test.

-

Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in water.

-

Observation: The number of immobilized daphnids is observed at 24 and 48 hours.

-

Data Analysis: The EC50 value is calculated based on the observed immobilization at the different test concentrations.

Visualizations

Environmental Fate and Exposure Pathways

The following diagram illustrates the potential environmental fate and transport pathways of tetraethylene glycol monoethyl ether upon its release.

Caption: Environmental fate of tetraethylene glycol monoethyl ether.

General Metabolic Pathway of Glycol Ethers

While a specific aquatic toxicity signaling pathway is not documented, the general metabolic pathway of many ethylene glycol ethers in biological systems involves oxidation. This is a key process in their detoxification or, in some cases, toxification.

Caption: General metabolic pathway of ethylene glycol ethers.

Conclusion

Tetraethylene glycol monoethyl ether is a substance for which there is a notable lack of specific, publicly available data on its biodegradability and ecotoxicity. Based on its physicochemical properties and data from structurally similar glycol ethers, it is predicted to be readily biodegradable, have a low potential for bioaccumulation, and exhibit low toxicity to aquatic organisms. However, to conduct a definitive environmental risk assessment, experimental data from standardized tests on tetraethylene glycol monoethyl ether itself would be required. This guide serves to summarize the current state of knowledge and to highlight the areas where further research is needed.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. echemi.com [echemi.com]

- 6. Ethylene glycol ethers: an environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. GSRS [gsrs.ncats.nih.gov]

Methodological & Application

Application Notes and Protocols for Tetraethylene Glycol Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetraethylene glycol and its derivatives in organic synthesis. The following sections highlight a specific application in the enzymatic synthesis of thiol-functionalized tetraethylene glycol, a process with relevance in bioconjugation, drug delivery, and materials science.

Introduction

Tetraethylene glycol monoethyl ether (TEGMEE) is a versatile organic compound with a wide range of applications, primarily as a high-boiling point solvent and as an intermediate in chemical synthesis.[1] Its properties, such as miscibility with water and many organic solvents, make it a suitable medium for various chemical transformations. This document focuses on a specific synthetic application utilizing tetraethylene glycol (TEG) as a starting material for the preparation of mono- and dithiol derivatives through an environmentally friendly enzymatic process.

Application: Enzymatic Synthesis of Thiol-Functionalized Tetraethylene Glycol

The functionalization of polyethylene glycols (PEGs) and their smaller oligomers, like tetraethylene glycol, with thiol groups is of significant interest for various applications, including the development of biocompatible materials, drug delivery systems, and biosensors. Traditional methods for introducing thiol groups often involve harsh reagents and are not considered "green."[2] An alternative, enzyme-catalyzed approach offers a milder and more selective route to these valuable compounds.

This application note details the synthesis of tetraethylene glycol-monothiol and tetraethylene glycol-dithiol via a solvent-free, enzyme-catalyzed transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG), catalyzed by Candida antarctica Lipase B (CALB).[2][3]

Reaction Data

The enzymatic synthesis of thiol-functionalized tetraethylene glycol proceeds in a stepwise manner, allowing for the selective formation of the monothiol or dithiol product by controlling the reaction time.[2][3]

| Product | Reaction Time | Yield |

| Tetraethylene Glycol-Monothiol | 15 minutes | >95% |

| Tetraethylene Glycol-Dithiol | 8 hours | >90% |

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of thiol-functionalized tetraethylene glycol is depicted below.

References

Application Notes and Protocols: The Role of Tetraethylene Glycol Monoethyl Ether in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted role of tetraethylene glycol monoethyl ether (TEGMEE) in the synthesis of various nanoparticles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in utilizing TEGMEE to achieve desired nanoparticle characteristics for applications in drug delivery, bioimaging, and catalysis.

Introduction to Tetraethylene Glycol Monoethyl Ether in Nanotechnology

Tetraethylene glycol monoethyl ether (TEGMEE) is a versatile poly(ethylene glycol) (PEG) derivative that has gained significant attention in the field of nanotechnology. Its unique combination of ether and hydroxyl functional groups, along with its amphiphilic nature, allows it to function as a solvent, a reducing agent, and a capping agent in the synthesis of a wide array of nanoparticles, including gold (Au), silver (Ag), and various metal oxides.

The presence of the ethylene glycol units provides hydrophilicity and biocompatibility to the resulting nanoparticles, a crucial aspect for biomedical applications. The terminal ethyl ether group can influence the solubility and interaction with different precursor materials. By carefully controlling reaction parameters, TEGMEE enables the synthesis of nanoparticles with tunable sizes, shapes, and surface properties, which in turn dictates their performance in various applications.

Multifunctional Role of TEGMEE in Nanoparticle Synthesis

TEGMEE's utility in nanoparticle synthesis stems from its ability to perform several key functions, often simultaneously. This multifunctional nature simplifies synthesis protocols and provides a high degree of control over the final product.

As a High-Boiling Point Solvent

With a boiling point of approximately 277°C, TEGMEE serves as an excellent high-boiling point solvent. This property is particularly advantageous for the synthesis of crystalline nanoparticles that require elevated temperatures for nucleation and growth. The use of a high-boiling point solvent allows for a wider range of reaction temperatures, providing greater control over the kinetics of nanoparticle formation.

As a Reducing Agent in the Polyol Process

TEGMEE, being a polyol, can act as a reducing agent for various metal precursors. In the polyol synthesis method, the hydroxyl groups of the glycol are oxidized at high temperatures, leading to the reduction of metal ions to their zero-valent state, which then nucleate to form nanoparticles. The reducing power of TEGMEE can be modulated by adjusting the reaction temperature and pH.

As a Capping and Stabilizing Agent

The oxygen atoms in the ether linkages and the terminal hydroxyl group of TEGMEE can coordinate with the surface of newly formed nanoparticles. This coordination shell acts as a capping layer, preventing uncontrolled growth and agglomeration of the nanoparticles. The length of the tetraethylene glycol chain provides steric hindrance, ensuring the colloidal stability of the nanoparticle dispersion. This "stealth" property, similar to that provided by other PEG derivatives, is critical for in vivo applications as it can reduce opsonization and prolong circulation times.[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of gold, silver, and metal oxide nanoparticles using TEGMEE. These protocols are based on established polyol synthesis methods and have been adapted to specifically utilize TEGMEE.

Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a typical synthesis of gold nanoparticles where TEGMEE acts as both the solvent and the reducing agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Tetraethylene glycol monoethyl ether (TEGMEE)

-

Sodium hydroxide (NaOH) solution (0.1 M, optional for pH adjustment)

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TEGMEE.

-

Heat the TEGMEE to 120°C with vigorous stirring.

-

Rapidly inject a solution of HAuCl₄·3H₂O (e.g., 1 mL of a 10 mM aqueous solution) into the hot TEGMEE.

-

The color of the solution will change from yellow to ruby red, indicating the formation of gold nanoparticles.

-

Maintain the reaction temperature for 30-60 minutes to ensure complete reaction and particle growth stabilization.

-

Allow the solution to cool to room temperature.

-

The resulting AuNPs can be purified by repeated centrifugation and resuspension in a suitable solvent like ethanol or water.

Synthesis of Silver Nanoparticles (AgNPs)

This protocol outlines the synthesis of silver nanoparticles using TEGMEE, where it serves as the solvent and primary reducing agent.

Materials:

-

Silver nitrate (AgNO₃)

-

Tetraethylene glycol monoethyl ether (TEGMEE)

-

Polyvinylpyrrolidone (PVP) (optional, as an additional stabilizer)

Procedure:

-

Dissolve a specific amount of PVP (e.g., 0.1 g) in 20 mL of TEGMEE in a three-neck flask with stirring.

-

Heat the solution to 160°C under a nitrogen atmosphere.

-

Separately, prepare a solution of AgNO₃ in a small amount of TEGMEE.

-

Inject the AgNO₃ solution into the hot TEGMEE/PVP mixture.

-

The solution will turn yellow, then brown, indicating the formation of silver nanoparticles.

-

Keep the reaction at 160°C for 1-2 hours.

-

After cooling, purify the AgNPs by adding acetone to precipitate the particles, followed by centrifugation and washing with ethanol.

Synthesis of Metal Oxide Nanoparticles (e.g., Iron Oxide)

This protocol describes a general method for synthesizing metal oxide nanoparticles, such as iron oxide (Fe₃O₄), using TEGMEE in a solvothermal process.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Tetraethylene glycol monoethyl ether (TEGMEE)

Procedure:

-

In a typical synthesis, dissolve 1 mmol of Fe(acac)₃ in 20 mL of TEGMEE in a beaker with sonication until a clear solution is formed.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 200°C for 12 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

The black precipitate of Fe₃O₄ nanoparticles is collected by centrifugation, washed several times with ethanol and acetone to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at 60°C.

Quantitative Data on the Influence of Reaction Parameters

The size, morphology, and yield of nanoparticles synthesized using TEGMEE are highly dependent on the reaction conditions. The following tables summarize the expected trends based on the principles of the polyol process.

Table 1: Influence of TEGMEE and Precursor Concentration on Nanoparticle Size

| Nanoparticle Type | Precursor | TEGMEE to Precursor Molar Ratio | Expected Average Particle Size (nm) | Reference |

| Gold (Au) | HAuCl₄ | 100:1 | 5 - 10 | General Polyol Synthesis Principles |

| Gold (Au) | HAuCl₄ | 500:1 | 15 - 25 | General Polyol Synthesis Principles |

| Silver (Ag) | AgNO₃ | 100:1 | 10 - 20 | General Polyol Synthesis Principles |

| Silver (Ag) | AgNO₃ | 500:1 | 30 - 50 | General Polyol Synthesis Principles |

| Iron Oxide (Fe₃O₄) | Fe(acac)₃ | 50:1 | 8 - 12 | General Polyol Synthesis Principles |

| Iron Oxide (Fe₃O₄) | Fe(acac)₃ | 200:1 | 15 - 20 | General Polyol Synthesis Principles |

Table 2: Effect of Reaction Temperature and Time on Nanoparticle Characteristics

| Nanoparticle Type | Temperature (°C) | Reaction Time (min) | Expected Outcome | Reference |

| Gold (Au) | 120 | 30 | Smaller, more spherical nanoparticles | General Polyol Synthesis Principles |

| Gold (Au) | 180 | 60 | Larger, potentially anisotropic nanoparticles | General Polyol Synthesis Principles |

| Silver (Ag) | 140 | 60 | Smaller, well-dispersed nanoparticles | General Polyol Synthesis Principles |

| Silver (Ag) | 190 | 120 | Larger nanoparticles, potential for aggregation without sufficient capping | General Polyol Synthesis Principles |

| Iron Oxide (Fe₃O₄) | 180 | 720 | Smaller, crystalline nanoparticles | General Polyol Synthesis Principles |

| Iron Oxide (Fe₃O₄) | 220 | 1440 | Larger, more crystalline nanoparticles | General Polyol Synthesis Principles |

Mechanistic Insights and Visualizations

The synthesis of nanoparticles in a TEGMEE-mediated polyol process generally follows a two-stage mechanism: nucleation and growth.

Diagram 1: General Workflow for Nanoparticle Synthesis using TEGMEE

Caption: General workflow for nanoparticle synthesis using TEGMEE.

Diagram 2: Proposed Mechanism of Metal Ion Reduction by TEGMEE

Caption: Proposed mechanism of metal ion reduction by TEGMEE.

Diagram 3: Role of TEGMEE as a Capping Agent

Caption: TEGMEE molecules forming a stabilizing capping layer.

Conclusion

Tetraethylene glycol monoethyl ether is a highly effective and versatile medium for the synthesis of a variety of nanoparticles. Its roles as a solvent, reducing agent, and capping agent allow for the production of stable, well-defined nanoparticles with properties suitable for advanced applications, particularly in the biomedical field. The protocols and data provided herein serve as a valuable resource for researchers seeking to explore the potential of TEGMEE in their nanoparticle synthesis endeavors. Further optimization of the presented protocols can lead to even greater control over nanoparticle characteristics, paving the way for the development of novel nanomaterials with enhanced functionalities.

References